Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS No.: 946314-17-6
Cat. No.: VC4988202
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946314-17-6 |
|---|---|
| Molecular Formula | C15H23N3O3S |
| Molecular Weight | 325.43 |
| IUPAC Name | ethyl N-[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H23N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)9-13(19)16-11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3,(H,16,19)(H,17,18,20) |
| Standard InChI Key | QFCWHANBFACCMV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCCC2 |
Introduction
Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound that belongs to the thiazole family, featuring both nitrogen and sulfur atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, which include potential applications in pharmacology and agrochemistry. The compound is identified by the chemical registry number 946236-61-9, although some sources may list it under a different CAS number, such as 946314-17-6, which might be due to variations in chemical structure or nomenclature .
Synthesis and Characterization
The synthesis of Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves several key steps, including the formation of the thiazole ring and the attachment of the cycloheptylamino group. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity. Industrial applications may utilize continuous flow reactors to enhance scalability and reproducibility.
Biological Activities and Potential Applications
Thiazole derivatives, including Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate, are known for their broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in medicinal chemistry research. The presence of the carbamate moiety enhances the compound's pharmacological potential.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves interactions at the molecular level that influence various biochemical pathways. Research suggests that thiazole derivatives may exhibit anti-inflammatory activity, although detailed biochemical studies are needed to fully elucidate the pathways involved.
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